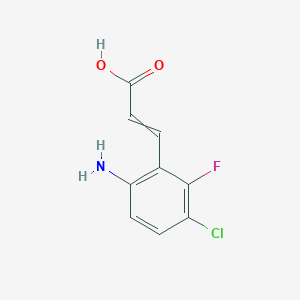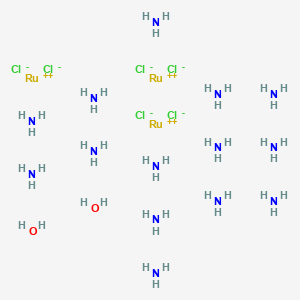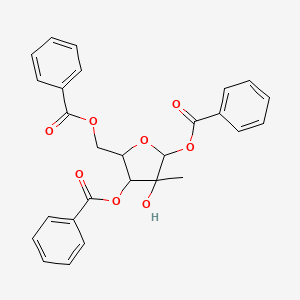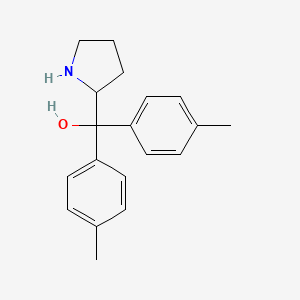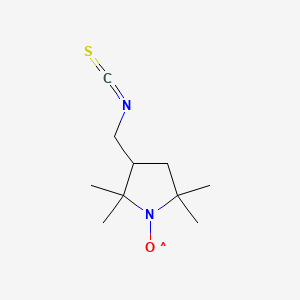
3-(Isothiocyanatomethyl)-PROXYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a compound that belongs to the class of isothiocyanates. Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in plants of the Brassicales order
Preparation Methods
The synthesis of 3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its interaction with various molecular targets and pathways. In biological systems, isothiocyanates are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . They also inhibit key enzymes involved in cell proliferation and survival, such as aldehyde dehydrogenase (ALDH), which is associated with drug resistance in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy can be compared with other similar isothiocyanate compounds, such as:
Phenethyl isothiocyanate (PEITC): Known for its strong anticancer properties and ability to induce apoptosis in cancer cells.
Benzyl isothiocyanate (BITC): Exhibits potent antimicrobial and anticancer activities.
Sulforaphane (SFN): A well-studied isothiocyanate with significant anticancer and antioxidant properties.
The uniqueness of 3-(Isothiocyanatomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates.
Properties
Molecular Formula |
C10H17N2OS |
|---|---|
Molecular Weight |
213.32 g/mol |
InChI |
InChI=1S/C10H17N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8H,5-6H2,1-4H3 |
InChI Key |
MZPCWCPVLFYVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CN=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


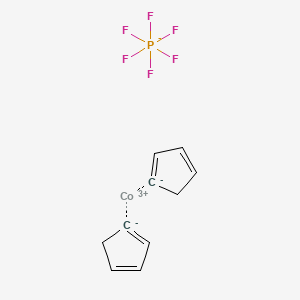
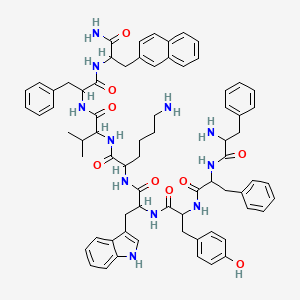
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

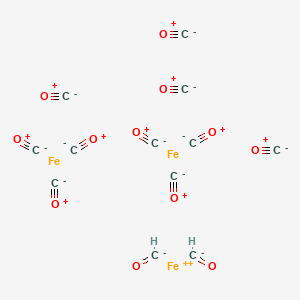
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
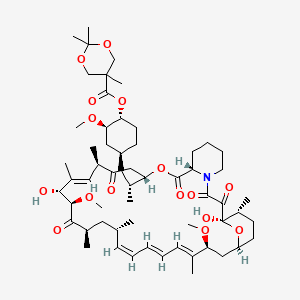
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
